Cas no 619-62-5 (p-2-menthen-1-ol,(E)-p-2-menthen-1-ol)
p-2-menthen-1-ol,(E)-p-2-menthen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- p-2-menthen-1-ol,(E)-p-2-menthen-1-ol
- (1R*,4R*)-4-isopropyl-1-methylcyclohex-2-en-1-ol
- (1R*,4S*)-4-isopropyl-1-methylcyclohex-2-en-1-ol
- 2-cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-
- 4-(1-Methylethyl)-1-methyl-2-Cyclohexenol
- 4-Isopropyl-1-methyl-2-cyclohexen-1-ol
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-
- IZXYHAXVIZHGJV-UHFFFAOYSA-N
- 4-Isopropyl-1-methylcyclohex-2-enol
- EN300-1156133
- 2-p-Menthen-1-ol
- p-Menth-2-en-1-ol
- p-Menth-cis-2-en-1-ol
- 2-Menthen-1-ol
- CHEBI:167328
- 619-62-5
- 1-methyl-4-propan-2-ylcyclohex-2-en-1-ol
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, (1R,4S)-rel-
- DTXSID20865512
- 29803-81-4
- 1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
- cis-p-menth-2-en-1-ol
- SCHEMBL4978495
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- Inchi: 1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3
- InChI Key: IZXYHAXVIZHGJV-UHFFFAOYSA-N
- SMILES: OC1(C)C=CC(C(C)C)CC1
Computed Properties
- Exact Mass: 154.13584
- Monoisotopic Mass: 154.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
p-2-menthen-1-ol,(E)-p-2-menthen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1156133-1.0g |
1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol |
619-62-5 | 1g |
$0.0 | 2023-06-09 |
p-2-menthen-1-ol,(E)-p-2-menthen-1-ol Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on p-2-menthen-1-ol,(E)-p-2-menthen-1-ol
Exploring p-2-Menthen-1-ol and (E)-p-2-Menthen-1-ol: Properties, Applications, and Industry Trends
p-2-Menthen-1-ol (CAS No. 619-62-5) and its stereoisomer (E)-p-2-Menthen-1-ol are terpene alcohols widely recognized for their versatile applications in fragrances, flavors, and specialty chemicals. These compounds belong to the monoterpenoid family, characterized by a minty, woody, and slightly citrus-like aroma profile. With growing consumer demand for natural ingredients in cosmetics and food products, these molecules have gained significant attention in R&D and industrial formulations.
The structural uniqueness of p-2-Menthen-1-ol lies in its unsaturated cyclohexane ring with a hydroxyl group at position 1, while the (E)-isomer exhibits specific spatial configuration that influences its odor threshold and volatility. Recent studies highlight their synergistic effects when blended with other terpenes like limonene or pinene, making them valuable components in sustainable fragrance development – a trending topic in green chemistry forums and cosmetic industry webinars.
Analytical techniques such as GC-MS and chiral HPLC are crucial for differentiating between p-2-Menthen-1-ol stereoisomers, a frequent subject in chromatography-related searches. The compound's stability under various pH conditions (pH 5-8) makes it suitable for eco-friendly cleaning products, aligning with the "clean label" movement that dominates consumer goods discussions. Manufacturers increasingly adopt enzymatic synthesis routes to produce these compounds, addressing the surge in "bio-based solvents" searches (+210% YoY according to Google Trends).
In aroma therapy applications, (E)-p-2-Menthen-1-ol demonstrates interesting olfactory properties when combined with lavender or eucalyptus oils – a formulation approach frequently queried in holistic wellness communities. The compound's low irritation potential (as confirmed by OECD 439 tests) supports its inclusion in dermatologically tested formulations, a key purchasing factor for 68% of skincare consumers per 2023 market research.
Industrial applications leverage the compound's solvent properties for natural ink formulations and as a modifier in biodegradable polymers. Patent analysis reveals a 40% increase in filings mentioning p-2-Menthen-1-ol derivatives since 2020, particularly for agricultural adjuvants that enhance pesticide absorption – a hot topic in precision farming discussions. The molecule's biodegradability (OECD 301B) positions it favorably in regulatory landscapes increasingly focused on EPA-compliant ingredients.
Technical specifications show p-2-Menthen-1-ol typically appears as a colorless to pale yellow liquid with a boiling point range of 210-215°C and refractive index n20/D 1.475-1.485. These parameters are critical for quality control laboratories, as evidenced by frequent searches for "terpene alcohol specifications" in scientific databases. The compound's flash point (>100°C) makes it suitable for various industrial processes where thermal stability is required.
Emerging research explores the compound's potential in advanced material science, particularly as a building block for liquid crystal displays (LCDs) and organic semiconductors. This application aligns with the booming interest in "bio-based electronics materials," which saw a 300% search volume increase in 2023. The molecular structure allows for functionalization at multiple sites, enabling customized derivatives for specific technical applications.
In food technology, (E)-p-2-Menthen-1-ol finds use as a flavor modifier at concentrations below 10 ppm, particularly in citrus-flavored beverages and confectionery. Its GRAS (Generally Recognized As Safe) status makes it compliant with FDA 21 CFR 172.515 regulations – a crucial consideration for product developers frequently searching for "FDA-approved flavor ingredients." The compound's ability to enhance perception of sweetness allows for sugar reduction strategies, tapping into the "clean label sweeteners" market projected to reach $2.5B by 2025.
Storage and handling recommendations for p-2-Menthen-1-ol emphasize protection from oxidation, with inert gas blanketing and amber glass containers being industry standards. These protocols frequently appear in "terpene storage best practices" searches by quality assurance professionals. The compound's compatibility with various packaging materials (HDPE, stainless steel) ensures flexibility in manufacturing operations.
The future outlook for p-2-Menthen-1-ol derivatives appears promising, particularly in circular economy applications where waste citrus peels serve as feedstock for biosynthesis. This aligns with the zero-waste manufacturing trend that garners increasing attention in sustainability-focused searches. Ongoing research into enantioselective production methods aims to meet the growing demand for optically pure isomers in pharmaceutical intermediates – a sector anticipating 12% CAGR through 2030.
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